Benzyl 2,2,3,3-tetrafluoropropyl sulfide
Description
Contextualization within Organofluorine Chemistry
Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has a profound impact on modern science and technology. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. wikipedia.orgtaylorandfrancis.comnumberanalytics.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond often lead to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics of the molecule. taylorandfrancis.com These properties are highly sought after in medicinal chemistry, as it is estimated that approximately 20% of all pharmaceuticals contain fluorine. wikipedia.org
The 2,2,3,3-tetrafluoropropyl group in Benzyl (B1604629) 2,2,3,3-tetrafluoropropyl sulfide (B99878) places it firmly within the realm of organofluorine chemistry. The presence of multiple fluorine atoms on the propyl chain is expected to create a highly polarized and sterically demanding environment. This fluorinated moiety can influence the compound's reactivity and interactions with biological systems. The stability conferred by the fluorine atoms suggests that this compound could be a building block for more complex, fluorinated molecules with potential applications in pharmaceuticals and materials science. numberanalytics.com
Significance within Organosulfur Chemistry
Organosulfur compounds, which feature carbon-sulfur bonds, are ubiquitous in nature and synthetic chemistry. wikipedia.org The sulfur atom, with its ability to exist in various oxidation states and form multiple types of bonds, imparts a wide range of functionalities to organic molecules. wikipedia.org Thioethers, or sulfides, are a fundamental class of organosulfur compounds characterized by a C-S-C linkage. youtube.com They are known for their distinct odors but are also found in many biologically active molecules, including the amino acids methionine and cysteine, and in numerous pharmaceuticals. wikipedia.org
Benzyl 2,2,3,3-tetrafluoropropyl sulfide is a thioether that combines the properties of the benzyl group with a fluorinated alkyl chain. The sulfide linkage is a key structural feature, providing a flexible yet stable connection between the aromatic and fluorinated portions of the molecule. The sulfur atom can also be a site for further chemical modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which would further modulate the compound's properties. The presence of the thioether moiety suggests potential applications in areas where organosulfur compounds have traditionally been important, such as in the development of novel therapeutic agents and functional materials. taylorandfrancis.com
Historical Development of Related Fluorinated Thioethers
The synthesis and study of fluorinated thioethers have evolved alongside the broader fields of organofluorine and organosulfur chemistry. Early methods for the formation of the C-S bond, such as the Williamson ether synthesis adapted for thiols, have been refined and expanded over the years. youtube.com The introduction of fluorine into these molecules presented new synthetic challenges and opportunities.
The development of methods for the synthesis of polyfluoroalkyl thioethers has been driven by the need for new materials and biologically active compounds. Various synthetic strategies have been developed to create these molecules, often involving the reaction of a thiol with a fluorinated electrophile or the reaction of a sulfur nucleophile with a fluorinated substrate. The synthesis of related benzyl sulfides has also been extensively explored, with numerous methods available for their preparation. youtube.com
Current Research Landscape and Unaddressed Questions Pertaining to this compound
The current research landscape for fluorinated organic compounds is vibrant, with a strong focus on their application in medicinal chemistry, agrochemicals, and materials science. acs.orgstanford.edu The unique properties imparted by fluorine continue to make these compounds attractive targets for synthesis and evaluation. Similarly, research into organosulfur compounds remains an active area, with ongoing efforts to develop new synthetic methods and explore their biological activities. nih.govresearchgate.net
For this compound specifically, several research avenues and unanswered questions emerge:
Synthesis and Characterization: While plausible synthetic routes can be proposed based on existing knowledge of thioether synthesis, the specific reaction conditions, yields, and detailed spectroscopic characterization of this compound are not well-documented.
Physicochemical Properties: Detailed experimental data on properties such as boiling point, melting point, solubility, and lipophilicity are needed to fully understand the behavior of this compound. While some properties can be inferred from related structures, empirical data is essential.
Reactivity: A thorough investigation of the chemical reactivity of this compound would be valuable. This includes exploring the reactivity of the sulfide linkage (e.g., oxidation) and the influence of the tetrafluoropropyl group on the reactivity of the benzyl moiety.
Biological Activity: Given the prevalence of both fluorinated and sulfur-containing compounds in pharmaceuticals, a key unaddressed question is the potential biological activity of this compound. Screening for various biological activities, such as antimicrobial or anticancer effects, could reveal potential applications.
Material Science Applications: The presence of a fluorinated chain suggests that this compound, or polymers derived from it, could have interesting material properties, such as hydrophobicity or thermal stability.
Data Tables
Table 1: Inferred Physicochemical Properties of this compound
| Property | Inferred Value/Characteristic | Source of Inference |
| Molecular Formula | C10H10F4S | Based on structure |
| Molecular Weight | 238.25 g/mol | Calculated from formula |
| Physical State | Likely a liquid at room temperature | Based on analogs sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | Expected to be higher than non-fluorinated analogs | General effect of fluorination |
| Density | Expected to be greater than 1 g/mL | Based on fluorinated analogs sigmaaldrich.comsigmaaldrich.com |
| Solubility | Likely soluble in common organic solvents | General property of thioethers |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18F8S |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
[2,2,3,3-tetrafluoro-4-(2,2,3,3-tetrafluoro-4-phenylbutyl)sulfanylbutyl]benzene |
InChI |
InChI=1S/C20H18F8S/c21-17(22,11-15-7-3-1-4-8-15)19(25,26)13-29-14-20(27,28)18(23,24)12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
KACCPLXWYUQIRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CSCC(C(CC2=CC=CC=C2)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl 2,2,3,3 Tetrafluoropropyl Sulfide
Precursor Synthesis and Functionalization Strategies
The synthesis of the target sulfide (B99878) relies on the availability of two key precursors: a benzylated electrophile and a fluorinated thiol nucleophile.
Synthesis of Benzyl (B1604629) Precursors:
The most common precursors for introducing the benzyl group are benzyl halides, such as benzyl bromide and benzyl chloride. These can be synthesized through various methods:
From Toluene: Free-radical halogenation of toluene is a widely used industrial method. This reaction is typically initiated by UV light or a radical initiator.
From Benzyl Alcohol: Benzyl alcohol can be converted to benzyl halides using hydrohalic acids (like HBr or HCl) or other halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). A mixture of triphenylphosphine and N-bromosuccinimide under microwave irradiation also provides an efficient conversion of benzylic alcohols to benzylic bromides. nih.gov
Synthesis of 2,2,3,3-tetrafluoropropan-1-thiol:
The fluorinated thiol precursor, 2,2,3,3-tetrafluoropropan-1-thiol, is not as readily available and typically requires synthesis from its corresponding alcohol, 2,2,3,3-tetrafluoro-1-propanol. Several methods can be employed for this conversion:
Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including thiols, with inversion of configuration. nih.govorganic-chemistry.org The alcohol is treated with a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), in the presence of a thiol source (e.g., thioacetic acid followed by hydrolysis). organic-chemistry.orgresearchgate.net
Lawesson's Reagent: This reagent is a powerful thionating agent that can directly convert alcohols to thiols. researchgate.netchemicalbook.com The reaction typically involves heating the alcohol with Lawesson's reagent in a suitable solvent. researchgate.netchemicalbook.comwikipedia.orgrsc.org
Via Alkyl Halides: A two-step process involving the conversion of the alcohol to an alkyl halide, followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide or thiourea, is a common strategy for thiol synthesis. libretexts.orglibretexts.org
Carbon-Sulfur Bond Formation Mechanisms
The key step in the synthesis of Benzyl 2,2,3,3-tetrafluoropropyl sulfide is the formation of the C-S bond. This is typically achieved through a nucleophilic substitution reaction between the benzyl precursor and the fluorinated thiol.
The predominant mechanism for this reaction is the bimolecular nucleophilic substitution (SN2) reaction . pearson.compearson.commasterorganicchemistry.com In this concerted mechanism, the thiolate anion, formed by the deprotonation of 2,2,3,3-tetrafluoropropan-1-thiol, acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide. This "backside attack" occurs simultaneously with the departure of the halide leaving group, leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com
The rate of the SN2 reaction is dependent on the concentration of both the benzyl halide and the thiolate nucleophile, following second-order kinetics. pharmaguideline.comnih.gov The reactivity of benzyl halides in SN2 reactions is generally high due to the ability of the phenyl group to stabilize the transition state. nih.gov
Atom Economy and Green Chemistry Principles in Synthetic Approaches
The principles of green chemistry aim to design chemical processes that are environmentally benign. libretexts.org Key considerations for the synthesis of this compound include:
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. alfachemic.com The SN2 reaction for forming the sulfide bond has a high atom economy, as the main byproduct is a salt (e.g., NaBr or KBr).
The percent atom economy is calculated as: (% Atom Economy) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.comlibretexts.orgyoutube.com
Green Chemistry Metrics: Other metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) provide a more comprehensive assessment by considering yields, stoichiometry, and the mass of all materials used (including solvents and reagents). nih.govmdpi.comwhiterose.ac.uk
To improve the greenness of the synthesis, several strategies can be employed:
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives.
Catalysis: Using catalytic amounts of reagents (like PTCs) instead of stoichiometric amounts. libretexts.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible. libretexts.org
Solvent-Free Reactions: Performing the reaction without a solvent can significantly reduce waste. primescholars.comresearchgate.net
By carefully selecting precursors, optimizing reaction conditions, and applying the principles of green chemistry, the synthesis of this compound can be achieved in an efficient, high-yielding, and environmentally responsible manner.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzyl bromide |
| Benzyl chloride |
| Toluene |
| Benzyl alcohol |
| Thionyl chloride |
| Phosphorus tribromide |
| Triphenylphosphine |
| N-bromosuccinimide |
| 2,2,3,3-tetrafluoropropan-1-thiol |
| 2,2,3,3-tetrafluoro-1-propanol |
| Diethyl azodicarboxylate (DEAD) |
| Thioacetic acid |
| Lawesson's reagent |
| Sodium hydrosulfide |
| Thiourea |
| Sodium bromide |
| Potassium bromide |
| Tetrabutylammonium bromide (TBAB) |
| Benzyltriethylammonium chloride (BTEAC) |
| Tetrabutylphosphonium bromide (TBPB) |
Stereochemical Control in Related Synthetic Methodologies
The target molecule, this compound, is achiral, and therefore, its synthesis does not require stereochemical control. However, the principles of asymmetric synthesis are highly relevant in the preparation of structurally related chiral fluorinated sulfides, which are of significant interest in medicinal and materials chemistry. The introduction of fluorine atoms can profoundly alter the biological activity and physicochemical properties of molecules.
Several strategies have been developed for the stereoselective synthesis of chiral thioethers, and these can be adapted for the preparation of chiral fluorinated sulfides. These methods generally involve the use of chiral auxiliaries, chiral catalysts, or enantioselective reactions on prochiral substrates.
One common approach is the use of a chiral auxiliary, which is a chiral moiety temporarily incorporated into one of the reactants to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Catalytic asymmetric synthesis offers a more elegant and atom-economical approach. Chiral metal complexes or organocatalysts can be employed to catalyze the enantioselective formation of a C-S bond. For instance, the asymmetric addition of a thiol to a prochiral alkene or the asymmetric substitution of a leaving group on a prochiral electrophile can be achieved with high enantioselectivity.
Recent advancements have also focused on the diastereoselective trifluoromethylthiolation of chiral substrates. For example, the electrophilic trifluoromethylthiolation of chiral oxazolidinones has been reported to proceed with good diastereoselectivity, allowing for the synthesis of enantioenriched trifluoromethylthio-containing compounds mdpi.com.
The development of stereoselective fluorination and fluoroalkylation reactions is another active area of research. These methods can be used to introduce fluorine or a fluoroalkyl group in a stereocontrolled manner, which can then be followed by the introduction of the thioether functionality.
Table 2: Examples of Stereochemical Control in the Synthesis of Related Chiral Sulfides
| Reaction Type | Chiral Source | Example Substrates | Stereochemical Outcome |
|---|---|---|---|
| Asymmetric Thiolation | Chiral Catalyst | Prochiral enone and thiol | High enantiomeric excess (ee) |
| Diastereoselective Sulfenylation | Chiral Auxiliary | Chiral N-acyloxazolidinone | High diastereomeric ratio (dr) |
Advanced Structural Characterization Methodologies for Benzyl 2,2,3,3 Tetrafluoropropyl Sulfide
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques
¹H NMR Spectroscopy for Proton Environments
A detailed analysis of the proton environments of Benzyl (B1604629) 2,2,3,3-tetrafluoropropyl sulfide (B99878) would require the ¹H NMR spectrum. This would allow for the assignment of chemical shifts and coupling constants for the aromatic protons of the benzyl group and the aliphatic protons of the tetrafluoropropyl chain.
¹³C NMR Spectroscopy for Carbon Framework Analysis
The ¹³C NMR spectrum is essential for characterizing the carbon skeleton of the molecule. Analysis of this spectrum would provide the chemical shifts for each unique carbon atom, including the aromatic carbons, the benzylic methylene (B1212753) carbon, and the carbons in the fluorinated propyl chain.
¹⁹F NMR Spectroscopy for Fluorine Environments
¹⁹F NMR spectroscopy is a critical technique for fluorinated compounds. The spectrum would reveal the chemical shifts and coupling patterns of the fluorine atoms on the propyl chain, providing valuable information about their electronic environment.
Multi-dimensional NMR Approaches (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR experiments are instrumental in establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) would confirm the proton-proton coupling relationships within the benzyl and tetrafluoropropyl fragments.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons, helping to piece together the entire molecular structure.
Infrared (IR) and Raman Spectroscopic Investigations
Vibrational Mode Assignment and Interpretation
Infrared and Raman spectroscopy are used to probe the vibrational modes of a molecule. A detailed assignment would identify characteristic stretching and bending frequencies for the various functional groups present, such as C-H bonds of the aromatic ring and alkyl chain, C-S stretching, and the prominent C-F vibrations.
Mass Spectrometry (MS) Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of Benzyl 2,2,3,3-tetrafluoropropyl sulfide, electron ionization (EI) or a soft ionization technique would be used to generate the molecular ion and its subsequent fragments. The fragmentation pattern is predictable, based on the relative strengths of the chemical bonds and the stability of the resulting fragments.
The structure of this compound (C₁₀H₁₀F₄S) contains several key linkages: a benzyl group, a thioether (sulfide) bond, and a tetrafluoropropyl chain. The most probable fragmentation pathways would involve cleavage at the bonds adjacent to the sulfur atom and the stable benzyl cation.
Key predicted fragmentation events include:
Benzylic C-S Bond Cleavage: The most prominent fragmentation pathway is the cleavage of the C-S bond to form the highly stable benzyl cation (C₇H₇⁺) at m/z 91. This is a characteristic peak for benzyl-containing compounds.
Alkyl C-S Bond Cleavage: Cleavage of the bond between the sulfur and the fluorinated propyl group would result in the formation of a C₇H₇S⁺ ion (m/z 123).
Loss of the Tetrafluoropropyl Group: The molecular ion may lose the entire 2,2,3,3-tetrafluoropropyl radical to yield a fragment corresponding to the protonated benzyl thiol.
Fluorinated Fragments: Fragmentation within the tetrafluoropropyl chain can also occur, though the C-F bonds are very strong.
A hypothetical table of major fragments is presented below.
Interactive Table 3.3: Predicted Mass Spectrometry Fragments of this compound
| m/z (Predicted) | Proposed Fragment Ion | Chemical Formula | Fragmentation Pathway |
| 238 | [M]⁺ | [C₁₀H₁₀F₄S]⁺ | Molecular Ion |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Cleavage of the benzyl C-S bond (Tropylium ion) |
| 123 | [C₇H₇S]⁺ | [C₇H₇S]⁺ | Cleavage of the propyl C-S bond |
| 115 | [C₃H₃F₄]⁺ | [C₃H₃F₄]⁺ | Tetrafluoropropyl cation |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures mass-to-charge ratios with extremely high accuracy (typically to four or five decimal places). numberanalytics.com This precision allows for the determination of a molecule's elemental composition from its exact mass. numberanalytics.com For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₀F₄S.
By comparing the experimentally measured exact mass of the molecular ion to the calculated theoretical mass, it is possible to distinguish it from other ions that might have the same nominal mass but different elemental formulas. HRMS instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are ideal for this purpose. numberanalytics.com
Interactive Table 3.3.1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀F₄S |
| Calculated Exact Mass | 238.0439 |
| Experimentally Measured Mass (Hypothetical) | 238.0441 |
| Mass Accuracy (ppm) | < 1 ppm |
| Instrumentation | Orbitrap or FT-ICR Mass Spectrometer |
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by isolating an ion of interest (a "parent" ion) and subjecting it to fragmentation. numberanalytics.com The resulting "daughter" ions are then analyzed. This process helps to piece together the molecular structure by establishing relationships between fragments.
For this compound, an MS/MS experiment would proceed as follows:
Isolation: The molecular ion ([C₁₀H₁₀F₄S]⁺, m/z 238) is selected in the first mass analyzer.
Fragmentation: The selected ion is fragmented, typically through collision-induced dissociation (CID).
Analysis: The resulting fragment ions are analyzed in the second mass analyzer.
An MS/MS experiment on the parent ion at m/z 238 would be expected to produce the key daughter ions predicted in the standard mass spectrum, such as the benzyl cation (m/z 91) and the C₇H₇S⁺ fragment (m/z 123). This confirms that these smaller fragments originate from the parent molecule, providing conclusive evidence for the connectivity of the benzyl group and the tetrafluoropropyl sulfide moiety. This is particularly useful for distinguishing isomers.
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the solid state.
For this technique to be applicable to this compound, a single, high-quality crystal of the compound must first be grown. If successful, the crystal would be bombarded with X-rays, and the resulting diffraction pattern would be analyzed.
The expected structural information from an X-ray crystallographic analysis would include:
Confirmation of the covalent bond connectivity.
Precise bond lengths for C-S, C-F, C-C, and C-H bonds.
The bond angle of the C-S-C linkage.
The torsion angles describing the orientation of the phenyl ring relative to the sulfide group and the conformation of the tetrafluoropropyl chain.
Information on intermolecular interactions in the crystal lattice, such as π-π stacking of the benzyl groups or other weak interactions.
As no published crystal structure for this specific compound is available, a hypothetical data table is presented to illustrate the type of information that would be obtained.
Interactive Table 3.4: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C-S-C Bond Angle | ~104° |
| C(benzyl)-S Bond Length | ~1.82 Å |
| S-C(propyl) Bond Length | ~1.80 Å |
| Average C-F Bond Length | ~1.35 Å |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These techniques are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. acs.org
This compound, in its ground state, is an achiral molecule. It does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit a signal in a circular dichroism experiment. A CD spectrum of this compound would be a flat line at zero ellipticity across all wavelengths.
However, chiroptical spectroscopy would become a critical tool if a chiral derivative were to be synthesized. For instance, if a substituent were introduced onto the benzylic carbon or one of the carbons in the propyl chain, creating a stereocenter, the resulting enantiomers would produce mirror-image CD spectra. This would allow for the determination of the absolute configuration of the chiral center, often through comparison with quantum chemical calculations. acs.org While not applicable to the parent compound, this highlights the specific and powerful role of chiroptical methods in stereochemical analysis.
Chemical Reactivity and Reaction Mechanisms of Benzyl 2,2,3,3 Tetrafluoropropyl Sulfide
Reactivity at the Sulfur Center
The lone pairs of electrons on the sulfur atom make it a nucleophilic center, susceptible to attack by electrophilic reagents. This reactivity is fundamental to its oxidation, alkylation, and coordination chemistry.
The sulfur atom in benzyl (B1604629) 2,2,3,3-tetrafluoropropyl sulfide (B99878) can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation state of the sulfur can be controlled by the choice of oxidizing agent and reaction conditions. libretexts.org Mild oxidation, typically with reagents like hydrogen peroxide at room temperature, yields the sulfoxide (Benzyl 2,2,3,3-tetrafluoropropyl sulfoxide). youtube.com Stronger oxidizing agents, such as peroxy acids, can further oxidize the sulfoxide to the sulfone (Benzyl 2,2,3,3-tetrafluoropropyl sulfone). youtube.com The electron-withdrawing nature of the 2,2,3,3-tetrafluoropropyl group may influence the rate of oxidation compared to non-fluorinated analogues.
For instance, the oxidation of various alkyl aryl and dialkyl sulfides to their corresponding sulfoxides has been achieved in high yields using sodium bromate (B103136) in an ionic liquid, a method that could be applicable to the title compound. researchgate.net
Table 1: Representative Conditions for Sulfide Oxidation
| Oxidizing Agent | Product | Typical Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide | Room Temperature | libretexts.org |
| Peroxy Acid (e.g., m-CPBA) | Sulfone | Room Temperature | youtube.com |
| Sodium Bromate (NaBrO₃) in [bmim]Br | Sulfoxide | Neutral, Room Temperature | researchgate.net |
Alkylation and Related Transformations
As a nucleophile, the sulfur atom can react with alkylating agents, such as alkyl halides, to form a sulfonium (B1226848) salt. youtube.com This reaction is a standard SN2 process where the sulfur atom attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. youtube.com The resulting sulfonium salt, Benzyl-(2,2,3,3-tetrafluoropropyl)alkylsulfonium salt, carries a positive charge on the sulfur atom.
A versatile method for the S-benzylation of sulfides involves the use of benzyl trimethylsilyl (B98337) ether with trimethylsilyl triflate, which generates a highly reactive benzylating agent in situ. lookchem.com This approach could likely be adapted for the alkylation of benzyl 2,2,3,3-tetrafluoropropyl sulfide with various alkylating agents.
Table 2: Examples of Alkylating Agents for Sulfides
| Alkylating Agent | Product Type | Reference |
| Methyl Iodide (CH₃I) | Sulfonium Iodide Salt | youtube.com |
| Benzyl Bromide (C₆H₅CH₂Br) | Sulfonium Bromide Salt | rsc.org |
| Benzyl Trimethylsilyl Ether / Trimethylsilyl Triflate | Sulfonium Triflate Salt | lookchem.com |
Ligand Exchange and Coordination Chemistry
Thioethers are known to act as ligands in coordination chemistry, binding to transition metals through the sulfur atom's lone pairs. wikipedia.orgacs.org The sulfur center in this compound can therefore be expected to coordinate with various metal ions. Thioether ligands are generally considered weak donors but can form stable complexes, particularly with soft metal centers. nih.gov The coordination ability is influenced by both the steric bulk around the sulfur atom and the electronic properties of the substituents. nih.gov In this case, the benzyl and tetrafluoropropyl groups would dictate the steric environment for metal binding. The coordination of thioethers is a key feature in the structure of some metalloproteins, such as cytochrome c, where a methionine residue coordinates to the central metal ion. wikipedia.org
Reactivity at the Fluorinated Alkyl Chain
The 2,2,3,3-tetrafluoropropyl group is characterized by the presence of strong carbon-fluorine bonds, which significantly impacts its reactivity.
Direct nucleophilic substitution on the fluorinated alkyl chain is generally challenging. The high electronegativity of fluorine atoms reduces the electrophilicity of the adjacent carbon atoms, and the strength of the C-F bond makes fluoride (B91410) a poor leaving group. mines.edu While nucleophilic substitution on per- and polyfluoroalkyl substances can occur under specific and often harsh conditions, such as hydrothermal alkaline treatment, it is not a common transformation under standard laboratory conditions. mines.edu The electron-withdrawing effect of the multiple fluorine atoms deactivates the alkyl chain towards traditional SN2 reactions. nih.gov
Polyfluorinated alkyl groups can participate in radical reactions. The generation of a radical on the fluorinated chain could potentially be initiated by radical initiators or photochemical methods. Once formed, these fluorinated radicals can undergo various transformations. For example, radical-radical reaction channels are significant in the pyrolysis and oxidation of perfluoroalkyl substances. chemrxiv.org Research on fluorinated organic radicals has shown they can participate in addition reactions to multiple bonds and cyclization reactions. acs.org While there is no specific data on this compound, it is conceivable that under appropriate radical conditions, reactions involving the tetrafluoropropyl moiety could be induced. The reaction of polyfluoroalkyl substances with hydroxyl radicals is an area of active research, with rate constants for some compounds being determined. nih.govacs.org
Reactivity at the Benzyl Moiety
The benzyl moiety of the molecule, which consists of a benzene (B151609) ring attached to a CH₂ group, presents two primary sites for potential reactions: the aromatic ring and the benzylic carbon.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. nih.govresearchgate.net In such reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. The substituent already present on the ring—in this case, the -(SCH₂CF₂CF₂H) group—plays a critical role in directing the position of the incoming electrophile and influencing the reaction rate.
Benzylic Functionalization
The benzylic carbon—the carbon atom directly attached to both the benzene ring and the sulfur atom—is another potential site of reactivity. The C-H bonds at this position are typically weaker than other sp³ C-H bonds, making them susceptible to reactions like free-radical halogenation or oxidation.
Studies on analogous o-tolyl aryl sulfides have shown that benzylic C-H functionalization can lead to the formation of benzyl radicals, which can then undergo rearrangement reactions. researchgate.net Similarly, research on the benzylic bromination of other fluorinated compounds demonstrates that this position is a key site for introducing new functional groups. nih.gov For this compound, one could hypothesize that radical initiators or strong oxidizing agents could lead to functionalization at the benzylic position.
Cleavage and Rearrangement Reactions
The carbon-sulfur (C-S) bonds in the molecule are potential sites for cleavage reactions. The benzyl-sulfur bond could potentially be cleaved under various conditions, such as with reducing agents or certain Lewis acids. For example, methods exist for the selective cleavage of benzyl ethers, and analogous conditions might be applicable to benzyl sulfides. scielo.br
Rearrangements, such as the Truce-Smiles rearrangement, are known to occur in related diaryl sulfides, often initiated by a strong base or radical formation. researchgate.net Such a reaction in this compound would be mechanistically complex and is purely speculative without experimental evidence.
Mechanistic Pathways of Observed Transformations
Understanding the precise mechanism of any potential reaction requires detailed experimental studies that are currently unavailable for this compound.
Kinetic Studies of Reaction Rates
Kinetic studies are essential for elucidating reaction mechanisms. Such studies would involve systematically varying concentrations of reactants, catalysts, and temperature to determine the rate law and activation parameters (e.g., activation energy) for a given transformation. researchgate.net For instance, kinetic analysis of the oxidation of benzyl alcohol has provided insight into its reaction mechanism. researchgate.net Similar studies on this compound would be necessary to understand the energetics of its reactions, but no such data has been published.
Transition State Analysis
Computational chemistry and experimental methods can be used to analyze the structure and energy of transition states, providing a deeper understanding of the reaction pathway. For related radical rearrangements in sulfides, computational analysis has been used to identify the rate-determining step. researchgate.net Without experimental reactions to model, a transition state analysis for this compound remains a hypothetical exercise.
Computational and Theoretical Studies on Benzyl 2,2,3,3 Tetrafluoropropyl Sulfide
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. These calculations provide a quantitative description of the molecular orbitals and their energies.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov A key application of DFT is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial indicators of a molecule's reactivity, kinetic stability, and electronic properties. nih.gov
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For Benzyl (B1604629) 2,2,3,3-tetrafluoropropyl sulfide (B99878), DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine these properties. researchgate.netaun.edu.eg The HOMO is expected to be localized primarily on the sulfur atom and the benzyl group, reflecting the electron-rich nature of the sulfide and the aromatic ring. The LUMO, conversely, would likely be distributed over the tetrafluoropropyl group, influenced by the high electronegativity of the fluorine atoms.
Table 1: Calculated Frontier Molecular Orbital Energies for Benzyl 2,2,3,3-tetrafluoropropyl Sulfide using DFT The following data is illustrative and based on typical results from DFT calculations.
| Parameter | Energy (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap | 6.36 |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are used to obtain highly accurate energy calculations for molecules. nih.gov
For this compound, ab initio calculations can provide a precise value for the ground state energy of the molecule. This information is fundamental for determining other properties, such as the heat of formation and the stability of different isomers. High-level methods like CCSD(T) with large basis sets (e.g., aug-cc-pVTZ) are often employed for benchmark energy calculations. nih.gov
Table 2: Illustrative Ab Initio Energy Calculations for this compound The following data is illustrative and based on typical results from ab initio calculations.
| Method | Basis Set | Ground State Energy (Hartree) |
| Hartree-Fock (HF) | 6-31G(d) | -1055.432 |
| MP2 | 6-311+G(d,p) | -1056.876 |
| CCSD(T) | aug-cc-pVTZ | -1057.211 |
Conformational Analysis and Energy Landscapes
The flexibility of the thioether linkage and the single bonds in the propyl chain of this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface that describes the energy changes as the molecule transitions between these conformations.
Table 3: Relative Energies of Stable Conformers of this compound The following data is illustrative and based on typical results from conformational analysis.
| Conformer | Dihedral Angle (°)(C-S-C-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 180 (anti) | 0.00 | 75.3 |
| 2 | 65 (gauche) | 1.15 | 14.5 |
| 3 | -65 (gauche) | 1.15 | 10.2 |
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound. epstem.net For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman) are of particular interest.
DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net These predicted values, when compared to experimental data, can help in the structural elucidation of the molecule. aun.edu.eg Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in the experimental IR and Raman spectra. The calculated frequencies are often scaled to correct for systematic errors in the computational methods. epstem.net
Table 4: Predicted Spectroscopic Parameters for this compound The following data is illustrative and based on typical results from spectroscopic parameter prediction.
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (ppm, benzylic CH₂) | 3.85 |
| ¹³C NMR Chemical Shift (ppm, benzylic CH₂) | 38.2 |
| ¹⁹F NMR Chemical Shift (ppm, CF₂) | -124.5 |
| C-S Stretch Vibrational Frequency (cm⁻¹) | 695 |
| C-F Stretch Vibrational Frequency (cm⁻¹) | 1150-1250 |
Reaction Pathway Modeling and Activation Energy Barriers
Theoretical modeling can be used to explore potential reaction pathways involving this compound. This includes studying reaction mechanisms, identifying transition states, and calculating the activation energy barriers. yu.edu.jo For instance, the oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone is a common reaction for sulfides. envipath.org
By mapping the potential energy surface of the reaction, computational chemists can determine the minimum energy path from reactants to products. The highest point along this path is the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation energy indicates a faster reaction rate.
Table 5: Calculated Activation Energies for the Oxidation of this compound The following data is illustrative and based on typical results from reaction pathway modeling.
| Reaction | Oxidizing Agent | Activation Energy (kcal/mol) |
| Sulfide to Sulfoxide | H₂O₂ | 15.8 |
| Sulfoxide to Sulfone | H₂O₂ | 22.5 |
Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonds, play a crucial role in determining the bulk properties of a substance, including its boiling point, solubility, and crystal packing. nih.gov For this compound, the polar C-F bonds and the sulfur atom can participate in various non-covalent interactions.
Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) or DFT with dispersion corrections (e.g., DFT-D3) can be used to quantify the strength and nature of these interactions. A Non-Covalent Interaction (NCI) analysis can also be performed to visualize the regions of space where these interactions occur. nih.gov
Table 6: Illustrative Non-Covalent Interaction Energies for a Dimer of this compound The following data is illustrative and based on typical results from NCI analysis.
| Interaction Type | Energy Contribution (kcal/mol) |
| Electrostatics | -2.1 |
| Exchange-Repulsion | 4.5 |
| Induction | -0.8 |
| Dispersion | -3.5 |
| Total Interaction Energy | -1.9 |
Exploration of Chemical Transformations and Derivatives of Benzyl 2,2,3,3 Tetrafluoropropyl Sulfide
Synthesis of Novel Derivatives with Modified Functional Groups
The synthesis of novel derivatives from a parent compound like Benzyl (B1604629) 2,2,3,3-tetrafluoropropyl sulfide (B99878) would typically involve reactions targeting the key functional groups: the benzyl ring, the sulfide linkage, and the tetrafluoropropyl chain.
Modification of the Benzyl Group: The aromatic ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. These could include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The sulfide group, being an ortho-, para-director, would influence the position of substitution.
Oxidation of the Sulfide: The sulfide linkage is readily oxidized to a sulfoxide (B87167) and further to a sulfone. These transformations would significantly alter the electronic and steric properties of the molecule, potentially leading to derivatives with different biological activities or material properties.
Reactions involving the Tetrafluoropropyl Group: The tetrafluoroalkyl chain is generally stable. However, under specific conditions, reactions at the carbon atoms bearing fluorine might be possible, although this is typically challenging.
A hypothetical reaction scheme for the synthesis of derivatives is presented below.
| Derivative Type | Potential Reagents and Conditions |
| Nitration of Benzyl Ring | HNO₃, H₂SO₄ |
| Bromination of Benzyl Ring | Br₂, FeBr₃ |
| Sulfoxidation | H₂O₂, acetic acid |
| Sulfone Formation | KMnO₄ or excess H₂O₂ |
Strategies for Incorporating Benzyl 2,2,3,3-tetrafluoropropyl Sulfide into Polymeric Architectures
The incorporation of this compound into polymeric structures could be achieved through several established polymerization techniques. beilstein-journals.org The choice of strategy would depend on the desired polymer architecture and properties.
One approach would be to first functionalize the benzyl ring with a polymerizable group, such as a vinyl or styrenyl moiety. This monomer could then undergo free-radical, cationic, or anionic polymerization to form a homopolymer or be copolymerized with other monomers to tailor the properties of the resulting material.
Alternatively, the sulfide itself could potentially be part of a ring-opening polymerization if incorporated into a cyclic monomer. beilstein-journals.org Furthermore, polycondensation reactions could be employed if the molecule were functionalized with appropriate groups, such as hydroxyl, carboxyl, or amine groups on the benzyl ring. beilstein-journals.org
Covalent Attachment to Materials Surfaces
The covalent attachment of this compound to material surfaces could be a valuable strategy for modifying surface properties, such as hydrophobicity, biocompatibility, or chemical resistance. The tetrafluoropropyl group would be expected to impart significant hydrophobicity.
Methods for surface attachment would typically involve:
Silanization: Functionalizing the benzyl ring with a trialkoxysilane group would allow for covalent bonding to hydroxyl-terminated surfaces like silica (B1680970) or glass.
Thiol-ene "Click" Chemistry: If the benzyl group is modified to contain a terminal alkene, it could be attached to thiol-functionalized surfaces. Conversely, the sulfide could be cleaved to generate a thiol for attachment to ene-functionalized surfaces.
Diazonium Chemistry: Generation of a diazonium salt from an amino-functionalized benzyl ring would enable grafting onto various carbonaceous and metallic surfaces.
Utilization in Complex Molecular Scaffolds
The integration of the this compound moiety into more complex molecular scaffolds is a key strategy in medicinal chemistry and materials science. nih.gov The unique combination of a lipophilic benzyl group and a highly fluorinated alkyl chain could be advantageous for creating novel structures with specific biological activities or physical properties.
In drug design, this moiety could be incorporated as a substituent on a known pharmacophore to enhance its metabolic stability or membrane permeability. nih.gov The synthesis of such complex molecules would likely involve multi-step synthetic sequences where this compound, or a precursor, is introduced at a suitable stage.
Stereoselective Synthesis of Chiral Analogues
The sulfide group in this compound is a prochiral center. Oxidation to the corresponding sulfoxide would create a stereogenic center at the sulfur atom. The stereoselective synthesis of one enantiomer of the sulfoxide could be of significant interest, as chiral sulfoxides are important auxiliaries and catalysts in asymmetric synthesis and can exhibit distinct biological activities. nih.gov
Strategies for achieving stereoselective synthesis include:
Chiral Oxidizing Agents: The use of chiral oxidizing agents, such as chiral oxaziridines or hydroperoxides in the presence of a chiral catalyst (e.g., a Sharpless-type epoxidation system), could directly lead to an enantiomerically enriched sulfoxide. nih.gov
Kinetic Resolution: Racemic sulfoxide could be resolved through enzymatic or chemical kinetic resolution, where one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiopure sulfoxide.
Chiral Sulfenate Precursors: The reaction of a chiral alcohol with a suitable sulfur electrophile could generate a chiral sulfenate ester, which upon rearrangement would yield a chiral sulfoxide.
The enantiomeric excess (e.e.) of the resulting chiral sulfoxides would be a critical parameter to optimize for any of these methods.
Academic Research Applications and Broader Contexts of Benzyl 2,2,3,3 Tetrafluoropropyl Sulfide
Role as a Synthetic Intermediate in Organic Synthesis
Benzyl (B1604629) 2,2,3,3-tetrafluoropropyl sulfide (B99878) is poised to be a valuable synthetic intermediate owing to the versatile reactivity of its constituent functional groups. The synthesis of such a compound would likely involve the reaction of a benzyl halide with 2,2,3,3-tetrafluoropropylthiol or the reaction of benzylthiol with a suitable 2,2,3,3-tetrafluoropropyl halide or sulfonate.
Once formed, Benzyl 2,2,3,3-tetrafluoropropyl sulfide can serve as a precursor to a variety of other molecules. The benzyl group can be selectively cleaved under various conditions, such as hydrogenolysis, to unmask the corresponding thiol, which can then be used in further synthetic transformations. The sulfide moiety itself can be oxidized to the corresponding sulfoxide (B87167) or sulfone, each with its own unique chemical properties and potential applications.
Furthermore, the tetrafluoropropyl group can influence the reactivity of the adjacent methylene (B1212753) group of the benzyl moiety, potentially facilitating selective functionalization at that position. The electron-withdrawing nature of the fluorinated alkyl chain can also be exploited in various synthetic strategies. The development of synthetic methods for benzyl sulfides, in general, has been an active area of research, with various protocols available for their preparation. rsc.org
A plausible synthetic route to this compound and its potential transformations are outlined below:
| Reaction | Reagents and Conditions | Product |
| Synthesis | Benzyl bromide, 2,2,3,3-tetrafluoropropanethiol, Base (e.g., NaH) | This compound |
| Benzyl Group Cleavage | H₂, Pd/C | 2,2,3,3-Tetrafluoropropanethiol |
| Sulfide Oxidation | m-CPBA (1 eq.) | Benzyl 2,2,3,3-tetrafluoropropyl sulfoxide |
| Sulfide Oxidation | m-CPBA (2 eq.) | Benzyl 2,2,3,3-tetrafluoropropyl sulfone |
Contributions to Fluorinated Organic Compound Libraries
Fluorinated organic compounds are of immense interest in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. beilstein-journals.org Consequently, the creation of libraries of novel fluorinated compounds is a critical endeavor in modern drug discovery and materials science. mdpi.com
This compound represents a unique building block for the construction of such libraries. The combination of a lipophilic benzyl group, a flexible sulfide linker, and a polar, electron-withdrawing tetrafluoropropyl moiety offers a distinct chemical space to explore. By systematically modifying the aromatic ring of the benzyl group and by further derivatizing the sulfide, a diverse array of novel compounds can be generated.
The table below showcases examples of how structural modifications to this compound could lead to a library of compounds with diverse properties.
| Parent Compound | Modification | Potential Application Area |
| This compound | Introduction of substituents on the aromatic ring | Medicinal Chemistry (e.g., enzyme inhibitors) |
| This compound | Oxidation to the sulfone | Materials Science (e.g., high-performance polymers) |
| This compound | Replacement of the benzyl group with other aryl or alkyl groups | Agrochemicals (e.g., pesticides, herbicides) |
Research in Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of fluorinated compounds, including this compound, presents opportunities for the application of these principles.
Traditional fluorination methods often rely on harsh reagents and conditions. However, recent research has focused on the development of milder and more selective fluorination techniques. For instance, the use of catalytic methods for the introduction of fluorine or fluorinated alkyl groups is a key area of investigation.
In the context of synthesizing this compound, a sustainable approach would favor:
The use of a recyclable catalyst for the coupling reaction.
The selection of environmentally benign solvents.
A process with high atom economy, minimizing the generation of byproducts.
While specific sustainable synthesis routes for this compound have not been reported, the broader trends in green chemistry suggest that future research in this area would likely focus on these aspects.
Insights into Structure-Reactivity Relationships in Organosulfur Fluorine Compounds
The interplay of the benzyl group, the sulfur atom, and the tetrafluoropropyl chain in this compound provides a rich platform for studying structure-reactivity relationships. The strong electron-withdrawing effect of the four fluorine atoms is expected to significantly influence the electronic properties of the entire molecule.
This electron withdrawal will decrease the electron density on the sulfur atom, making it less nucleophilic compared to non-fluorinated analogues. Consequently, its reactivity towards electrophiles would be diminished. Conversely, the increased positive character on the sulfur might enhance its susceptibility to nucleophilic attack in certain contexts.
The fluorinated chain also impacts the acidity of the adjacent C-H bonds. The protons on the carbon atom between the sulfur and the tetrafluoroethyl group are expected to be more acidic, potentially allowing for selective deprotonation and subsequent functionalization at this position. The study of such structure-activity relationships is crucial for the rational design of new reagents and functional molecules. nih.govnih.gov
A comparative analysis of the expected properties of this compound with its non-fluorinated counterpart is presented below.
| Property | Benzyl Propyl Sulfide | This compound (Predicted) | Reason for Difference |
| Nucleophilicity of Sulfur | Higher | Lower | Inductive effect of the tetrafluoropropyl group |
| Acidity of α-protons to Sulfur | Lower | Higher | Inductive effect of the tetrafluoropropyl group |
| Oxidation Potential of Sulfur | Lower | Higher | Electron-withdrawing effect of the fluorine atoms |
Conclusion and Future Research Perspectives on Benzyl 2,2,3,3 Tetrafluoropropyl Sulfide
Summary of Key Academic Contributions
A summary of key academic contributions is not possible as no specific peer-reviewed articles, patents, or detailed scholarly works on Benzyl (B1604629) 2,2,3,3-tetrafluoropropyl sulfide (B99878) were found.
Unaddressed Research Questions and Challenges
Without a body of existing research, it is impossible to identify specific unaddressed questions or challenges related to this compound. General challenges in the field of fluorinated sulfides could be extrapolated, but this would not adhere to the strict focus on the named compound.
Promising Avenues for Future Synthetic Development
While general methods for the synthesis of polyfluoroalkyl sulfides exist, detailing promising future synthetic developments specifically for Benzyl 2,2,3,3-tetrafluoropropyl sulfide would require knowledge of its existing synthetic routes and their limitations, which is not available.
Potential for Advancing Mechanistic Understanding
The potential of this compound to advance mechanistic understanding in areas such as C-S bond formation, reactions of fluorinated alkyl groups, or the influence of the tetrafluoropropyl group on reaction pathways cannot be assessed without foundational studies on its reactivity.
Emerging Roles in Interdisciplinary Chemical Research
Speculation on emerging roles in interdisciplinary fields such as drug discovery, agrochemicals, or advanced materials would be unfounded without any published data on the biological or material properties of this compound.
Q & A
Q. Answer :
- Synthesis :
- Nucleophilic substitution : React 2,2,3,3-tetrafluoropropanethiol with benzyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in anhydrous THF or DMF .
- Alternative route : Use 2,2,3,3-tetrafluoropropyl tosylate (CAS 786-31-2) as a precursor, substituting the tosyl group with a benzylthiolate nucleophile under phase-transfer conditions .
- Purification :
Basic Question: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. Answer :
- ¹H/¹³C/¹⁹F NMR :
- FTIR :
- Elemental Analysis :
- Verify %C, %H, %F, and %S to confirm stoichiometry.
- HPLC/GC-MS :
Advanced Question: How can this sulfide be incorporated into block copolymers for advanced materials?
Q. Answer :
- RAFT Polymerization :
- Applications :
Advanced Question: What role could this compound play in lithium-sulfur (Li-S) battery electrolytes?
Q. Answer :
- Solvent Design :
- The fluorinated sulfide may act as a co-solvent with low solvating power (similar to HFE-458 in ), reducing polysulfide dissolution and improving cycle stability .
- Experimental Validation :
- Test in 1:3 v/v mixtures with DME/DOL. Measure ionic conductivity (EIS) and Li anode passivation (XPS) .
- Compare with baseline electrolytes (e.g., TTE-based systems) to assess Coulombic efficiency over 200 cycles .
Advanced Question: How can researchers resolve contradictions in solvent effects during application studies?
Q. Answer :
- Case Study :
- Systematic Approach :
Advanced Question: What strategies mitigate thermal instability during high-temperature applications?
Q. Answer :
- Thermal Analysis :
- Stabilization Methods :
Advanced Question: How does the electron-withdrawing nature of the tetrafluoropropyl group influence reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
